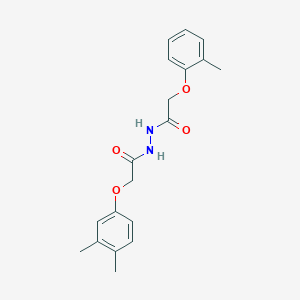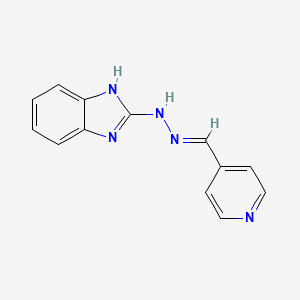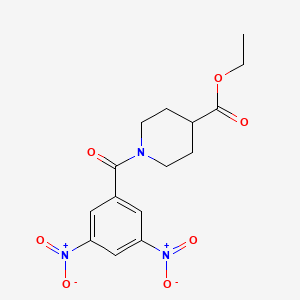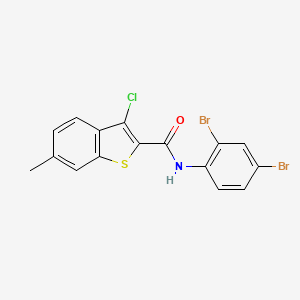
2-(3,4-dimethylphenoxy)-N'-(2-(o-tolyloxy)acetyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N’-(2-(o-tolyloxy)acetyl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both phenoxy and tolyloxy groups, suggests potential for interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-(2-(o-tolyloxy)acetyl)acetohydrazide typically involves the reaction of 3,4-dimethylphenol with an appropriate acylating agent to form the corresponding ester. This ester is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the reaction of the hydrazide with 2-(o-tolyloxy)acetyl chloride under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N’-(2-(o-tolyloxy)acetyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenoxy and tolyloxy groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-(2-(o-tolyloxy)acetyl)acetohydrazide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenoxy)acetohydrazide
- N’-(2-(o-tolyloxy)acetyl)acetohydrazide
- 2-(4-methylphenoxy)-N’-(2-(o-tolyloxy)acetyl)acetohydrazide
Uniqueness
The uniqueness of 2-(3,4-dimethylphenoxy)-N’-(2-(o-tolyloxy)acetyl)acetohydrazide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide |
InChI |
InChI=1S/C19H22N2O4/c1-13-8-9-16(10-15(13)3)24-11-18(22)20-21-19(23)12-25-17-7-5-4-6-14(17)2/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
JUUHQKXDJYYMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NNC(=O)COC2=CC=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11691915.png)
![methyl 4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11691919.png)


![4-tert-butyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11691933.png)
![3-methyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11691936.png)
![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11691941.png)
![N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11691942.png)
![(2E)-N'-[(2,4-dibromophenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B11691945.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11691947.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]-2,2-diphenylacetamide](/img/structure/B11691958.png)
![Ethyl 2-[(3E)-3-{[(2,2-diphenylcyclopropyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]acetate](/img/structure/B11691965.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11691967.png)
